molecular formula C27H36N4O2 B14394113 1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione CAS No. 88172-24-1

1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione

Cat. No.: B14394113
CAS No.: 88172-24-1
M. Wt: 448.6 g/mol
InChI Key: BJBDBQFZPXNOSU-UHFFFAOYSA-N
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Description

1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione is a complex organic compound that features two piperazine rings connected by a propane-1,3-dione linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione typically involves the reaction of piperazine derivatives with a suitable dione precursor. One common method involves the condensation of 1,3-dichloropropane with 4-(2-phenylethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Yields oxidized derivatives with additional functional groups.

    Reduction: Produces reduced forms with altered functional groups.

    Substitution: Results in substituted piperazine derivatives.

Scientific Research Applications

1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione involves its interaction with specific molecular targets. The piperazine rings can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis[4-(3-chlorophenyl)piperazin-1-yl]propane: Similar structure but with chlorophenyl groups.

    1,3-Bis[4-(2-hydroxyethyl)piperazin-1-yl]propane: Features hydroxyethyl groups instead of phenylethyl.

Uniqueness

1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione is unique due to its specific phenylethyl substituents, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

CAS No.

88172-24-1

Molecular Formula

C27H36N4O2

Molecular Weight

448.6 g/mol

IUPAC Name

1,3-bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione

InChI

InChI=1S/C27H36N4O2/c32-26(30-19-15-28(16-20-30)13-11-24-7-3-1-4-8-24)23-27(33)31-21-17-29(18-22-31)14-12-25-9-5-2-6-10-25/h1-10H,11-23H2

InChI Key

BJBDBQFZPXNOSU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)CC(=O)N3CCN(CC3)CCC4=CC=CC=C4

Origin of Product

United States

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